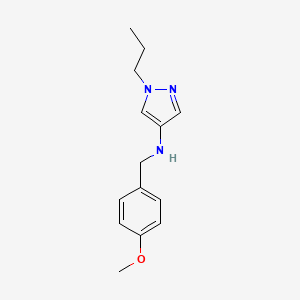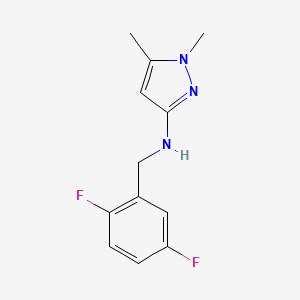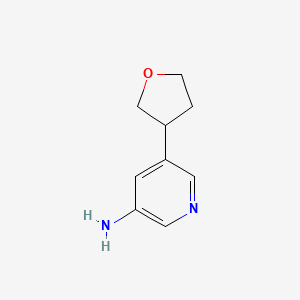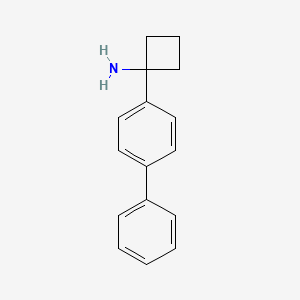
N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the propyl chain: The final step is the alkylation of the pyrazole nitrogen with 1-bromopropane under basic conditions.
Industrial Production Methods
Industrial production of N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine: Similar structure but with a different position of the amine group.
N-[(4-methoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine: Similar structure but with a shorter alkyl chain.
N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-5-amine: Similar structure but with a different position of the amine group.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-3-8-17-11-13(10-16-17)15-9-12-4-6-14(18-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3 |
InChI Key |
BFXTZEUQFAFBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B11736549.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
![2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736581.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736582.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736596.png)

![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736616.png)
amine](/img/structure/B11736630.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11736637.png)
